molecular formula C12H15NO B8763441 7-Phenylazepan-2-one

7-Phenylazepan-2-one

Cat. No.: B8763441
M. Wt: 189.25 g/mol
InChI Key: MBKSRTDXOKWUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenylazepan-2-one is a chemical compound belonging to the class of azepinones It is characterized by a seven-membered ring containing a nitrogen atom and a ketone functional group The phenyl group attached to the seventh position of the ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylazepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a ketone under acidic or basic conditions to form the azepinone ring. The phenyl group can be introduced through various substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in hexahydro-7-phenyl-2H-azepin-2-ol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products:

  • Oxidized derivatives
  • Reduced alcohols
  • Substituted phenyl derivatives

Scientific Research Applications

7-Phenylazepan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Phenylazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the chemical modifications of the compound.

Comparison with Similar Compounds

  • 2H-Azepin-2-one, hexahydro-7-methyl-
  • 2H-Azepin-2-one, hexahydro-1-methyl-
  • Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one

Comparison: 7-Phenylazepan-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its methyl-substituted counterparts. The phenyl group can enhance the compound’s stability and reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

7-phenylazepan-2-one

InChI

InChI=1S/C12H15NO/c14-12-9-5-4-8-11(13-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14)

InChI Key

MBKSRTDXOKWUME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NC(C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 ml round-bottomed flask equipped with N2 inlet were added 7.33 g (38.8 mmol) 2-phenylcyclohexanone oxime (Chem. Ber., 55, 3664 (1922)) and 25 ml pyridine. The solution was cooled to 0° C., and 9.61 g (50.4 mmol) p-toluenesulfonyl chloride was added. The reaction was allowed to stir overnight as the ice melted, and then poured into water. Excess chloride was skimmed off the surface, and the reaction mixture was stirred at pH 4 for 3 hours. The precipitate was filtered, washed with water, and dried to a solid, 4.65 g (55%), mp 135°-137° C. (J. Am. Chem. Soc., 82, 4671 (1960) gives mp 139°-141° C.).
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